molecular formula C17H14ClN3O2 B2443659 3-chloro-N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide CAS No. 478033-06-6

3-chloro-N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide

Cat. No.: B2443659
CAS No.: 478033-06-6
M. Wt: 327.77
InChI Key: RPOMUFOQJMPAPB-HKWRFOASSA-N
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Description

This compound, with the molecular formula C17H14ClN3O2 and a molecular weight of 327.77, is known for its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide typically involves the reaction of 3-ethyl-2-oxoquinazolin-4-ylamine with 3-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzamide ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The quinazolinone moiety can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

3-chloro-N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide
  • 3-chloro-N-(3-methyl-2-oxoquinazolin-4-yl)benzamide
  • 3-chloro-N-(3-ethyl-2-oxoquinazolin-4-yl)benzenesulfonamide

Uniqueness

3-chloro-N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom and the quinazolinone moiety provides a distinct set of chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

3-chloro-N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-2-21-15(13-8-3-4-9-14(13)19-17(21)23)20-16(22)11-6-5-7-12(18)10-11/h3-10H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERORBFUIINNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2C=CC=CC2=NC1=O)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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